

An In-depth Technical Guide on 5-Bromo-2-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitropyridine

Cat. No.: B155815

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-methyl-3-nitropyridine**, with a focus on its solubility characteristics and synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides detailed experimental protocols for its synthesis, which can be crucial for its use in research and development.

Solubility Profile

Quantitative solubility data for **5-Bromo-2-methyl-3-nitropyridine** is not extensively documented in scientific literature. However, based on its chemical structure and available descriptions, a qualitative solubility profile can be summarized.

Qualitative Solubility Data

The solubility of **5-Bromo-2-methyl-3-nitropyridine** is dictated by its molecular structure, which includes a polar nitropyridine ring and a non-polar methyl group and bromine atom. This gives the molecule moderate polarity.

Solvent Class	Solvent Examples	Qualitative Solubility	Rationale
Polar Aprotic	Dichloromethane, Chloroform	Soluble	The polarity of these solvents is well-suited to dissolve 5-Bromo-2-methyl-3-nitropyridine.[1]
Acetone	Variable Solubility	Expected to have some degree of solubility.[1]	
Polar Protic	Methanol	Soluble	A related isomer, 2-Bromo-3-methyl-5-nitropyridine, is noted to be soluble in methanol, suggesting similar solubility for the target compound.
Ethanol	Certain Solubility	The compound is described as having a degree of solubility in ethanol.[1]	
Non-Polar	Hexane, Toluene	Likely Poorly Soluble	Generally, the polarity of the nitropyridine ring would limit solubility in non-polar solvents.
Aqueous	Water	Low Solubility	The presence of the non-polar methyl group and the overall molecular structure leads to poor solubility in water.[1]

Experimental Protocols: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

While specific experimental protocols for determining the solubility of **5-Bromo-2-methyl-3-nitropyridine** are not readily available, detailed methods for its synthesis have been documented. The following is a representative protocol.

Method: Synthesis from 5-amino-2-methyl-3-nitropyridine

This procedure outlines the synthesis of **5-Bromo-2-methyl-3-nitropyridine** via a bromination reaction of 5-amino-2-methyl-3-nitropyridine.

Materials:

- 5-amino-2-methyl-3-nitropyridine
- 48% Hydrobromic acid solution
- Sodium nitrite
- Deionized water
- 4 M Sodium hydroxide solution
- Methyl tert-butyl ether
- Anhydrous magnesium sulfate
- Dry ice
- Acetone

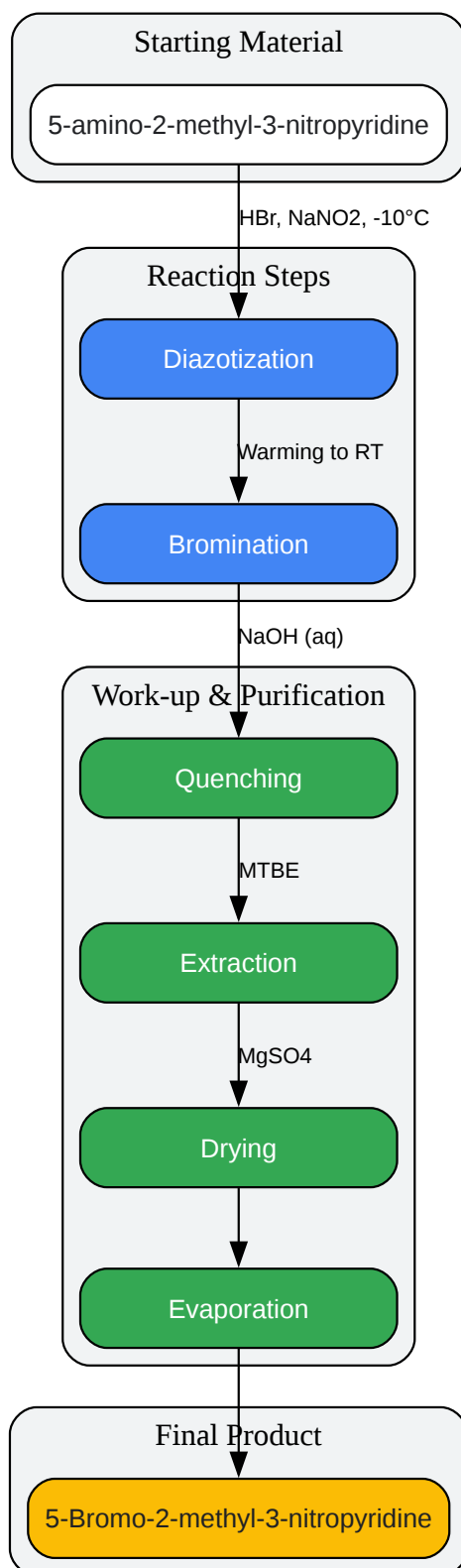
Procedure:

- Reaction Setup: In a suitable reaction vessel, add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.^[2]
- Cooling: Cool the mixture to -10°C using a dry ice and acetone bath.^[2]

- Diazotization: Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of sodium nitrite in deionized water to a final volume of 165 mL.[\[2\]](#)
- Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at -10°C.[\[2\]](#)
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.[\[2\]](#)
- Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by mixing the solution with 400 mL of 4 M sodium hydroxide solution.[\[2\]](#)
- Extraction: Extract the aqueous mixture with methyl tert-butyl ether (3 x 150 mL).[\[2\]](#)
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate.[\[2\]](#) Remove the solvent using a rotary evaporator to yield the final product, **5-Bromo-2-methyl-3-nitropyridine**.[\[2\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-methyl-3-nitropyridine** from its amino precursor.



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Caption: Synthesis workflow for **5-Bromo-2-methyl-3-nitropyridine**.

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